Bavisant (dihydrochloride)
Overview
Description
Bavisant (dihydrochloride) is a highly selective, orally active antagonist of the human histamine H3 receptor. It was developed by Johnson & Johnson and has been investigated for its potential use in treating attention-deficit hyperactivity disorder (ADHD), excessive daytime sleepiness, and other conditions related to wakefulness and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bavisant dihydrochloride hydrate can be synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthetic route typically involves the reaction of a benzene derivative with an amine to form the benzamide, followed by further modifications to introduce the dihydrochloride hydrate form .
Industrial Production Methods
The industrial production of Bavisant dihydrochloride hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Bavisant dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Bavisant dihydrochloride can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a model compound to study histamine H3 receptor antagonism and its effects on neurotransmitter regulation
Biology: Investigated for its role in modulating cognitive functions and wakefulness through its interaction with histamine receptors
Medicine: Explored as a potential treatment for ADHD, excessive daytime sleepiness, and other conditions related to histamine dysregulation
Industry: Utilized in the development of new therapeutic agents targeting histamine receptors
Mechanism of Action
Bavisant dihydrochloride exerts its effects by selectively antagonizing the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, Bavisant dihydrochloride increases the release of these neurotransmitters, leading to enhanced wakefulness, cognition, and attention .
Comparison with Similar Compounds
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist used for treating narcolepsy.
Thioperamide: A well-known H3 receptor antagonist used in research settings.
Ciproxifan: A potent H3 receptor antagonist with applications in cognitive enhancement research .
Uniqueness of Bavisant Dihydrochloride
Bavisant dihydrochloride is unique due to its high selectivity and potency as an H3 receptor antagonist. Its ability to penetrate the brain and its potential therapeutic applications in treating ADHD and other cognitive disorders set it apart from other similar compounds .
Properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.2ClH/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;/h1-4,18H,5-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVFXCXXVLBYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239212 | |
Record name | Bavisant dihydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929622-09-3 | |
Record name | Bavisant dihydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bavisant dihydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAVISANT DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5560RN9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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